N-(2-cyanophenyl)-4-oxo-4H-chromene-2-carboxamide
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Overview
Description
N-(2-cyanophenyl)-4-oxo-4H-chromene-2-carboxamide is a heterocyclic compound that belongs to the class of chromene derivatives Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications
Mechanism of Action
Target of Action
Compounds with similar structures, such as n-cyanoacetamides, have been found to be biologically active and are used to obtain novel heterocyclic moieties .
Mode of Action
It’s worth noting that similar compounds have been synthesized and evaluated for their in vitro anticancer activity and molecular docking studies with human dna topoisomerase ii .
Biochemical Pathways
It’s known that compounds with similar structures can affect a wide range of rna and dna viruses . Additionally, indole derivatives, which share some structural similarities, have been found to have diverse biological activities .
Pharmacokinetics
A compound with a similar structure, n’-(4-amino-2-cyanophenyl)-n,n-dimethylformimidamide, has been found to have high gi absorption and is bbb permeant .
Result of Action
Similar compounds have shown remarkable anticancer activity against leukemia cell lines .
Action Environment
It’s known that the course of reactions involving similar compounds can be controlled by the temperature and the amount of base used .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-cyanophenyl)-4-oxo-4H-chromene-2-carboxamide typically involves the reaction of 2-cyanophenylamine with 4-oxochromene-2-carboxylic acid. The reaction is carried out under reflux conditions in the presence of a suitable condensing agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction mixture is usually stirred for several hours until the desired product is formed .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, solvent-free methods and green chemistry approaches are being explored to make the production process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
N-(2-cyanophenyl)-4-oxo-4H-chromene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of substituted chromene derivatives .
Scientific Research Applications
N-(2-cyanophenyl)-4-oxo-4H-chromene-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Comparison with Similar Compounds
Similar Compounds
- N-(2-cyanophenyl)benzimidoyl isothiocyanate
- N-(2-cyanophenyl)chloromethanimidoyl chloride
- N-(2-cyanophenyl)aminomethylphosphines
Uniqueness
N-(2-cyanophenyl)-4-oxo-4H-chromene-2-carboxamide stands out due to its unique chromene core structure, which imparts distinct chemical and biological properties. Compared to other similar compounds, it may exhibit enhanced stability, reactivity, or biological activity, making it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
N-(2-cyanophenyl)-4-oxochromene-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10N2O3/c18-10-11-5-1-3-7-13(11)19-17(21)16-9-14(20)12-6-2-4-8-15(12)22-16/h1-9H,(H,19,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXBLFSSJJNHHEI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)NC(=O)C2=CC(=O)C3=CC=CC=C3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401327578 |
Source
|
Record name | N-(2-cyanophenyl)-4-oxochromene-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401327578 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
1.9 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24816577 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
361173-03-7 |
Source
|
Record name | N-(2-cyanophenyl)-4-oxochromene-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401327578 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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